n-[3-(Hydroxymethyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXYDGUCWPQDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167656 | |
| Record name | m-Acetotoluidide, alpha-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16375-94-3 | |
| Record name | N-[3-(Hydroxymethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16375-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetaminobenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83291 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83291 | |
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| Record name | m-Acetotoluidide, alpha-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(hydroxymethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-ACETAMINOBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9O17LJZ3Z | |
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Synthetic Methodologies and Chemical Transformations of N 3 Hydroxymethyl Phenyl Acetamide
Established Synthetic Pathways for the N-[3-(Hydroxymethyl)phenyl]acetamide Core
The construction of the this compound molecule can be approached by combining classical methods for amide bond formation with modern techniques for introducing functional groups onto aromatic systems.
Classical Synthesis Approaches for Phenylacetamide Derivatives
The formation of the acetamide (B32628) linkage is a cornerstone of organic synthesis. Classical methods for preparing phenylacetamide derivatives typically involve the acylation of an aniline (B41778) precursor or the manipulation of a phenylacetic acid derivative. One of the most direct and traditional methods is the reaction of a substituted aniline, in this case, 3-aminobenzyl alcohol, with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
Another well-established route involves the amidation of phenylacetic acid or its activated derivatives (such as acyl chlorides or esters) with ammonia (B1221849) or an appropriate amine. orgsyn.org The direct thermal condensation of a carboxylic acid and an amine is also a known, though often high-temperature, method. researchgate.net A variety of historical methods have been documented for the synthesis of the parent phenylacetamide, including the hydration of benzyl (B1604629) cyanide under various conditions (e.g., using sulfuric acid or high temperatures) and the treatment of ethyl phenylacetate (B1230308) with ammonia. orgsyn.org These foundational reactions form the basis for creating the core amide structure of more complex derivatives.
| Method | Starting Materials | Key Reagents/Conditions | Primary Product |
| Amidation of an Aniline | 3-Aminobenzyl alcohol | Acetic anhydride or Acetyl chloride | This compound |
| Amidation of a Carboxylic Acid Derivative | 3-(Acetamido)phenylacetic acid | Thionyl chloride (to form acyl chloride), then Ammonia | N-[3-(carboxymethyl)phenyl]acetamide derivative |
| Hydrolysis of a Nitrile | 3-(Acetamido)benzyl cyanide | Strong acid (e.g., H₂SO₄) or base and heat | 3-(Acetamido)phenylacetic acid |
| Ammonolysis of an Ester | Ethyl 3-(acetamido)phenylacetate | Alcoholic or aqueous ammonia | N-[3-(carboxymethyl)phenyl]acetamide derivative |
This table outlines classical synthetic strategies applicable to the formation of the phenylacetamide core.
Modern and Advanced Synthesis Techniques for Hydroxymethyl-Substituted Aromatic Systems
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing functionalized aromatic systems. The introduction of the hydroxymethyl group can be achieved through several advanced techniques. One such method is the acid-catalyzed hydroxymethylation of an aromatic substrate using paraformaldehyde, which generates an intermediate aromatic carbinol. researchgate.net This intermediate can be the desired product or can be subsequently oxidized to an aldehyde if desired. researchgate.net
The hydroxymethyl group can also be installed by the reduction of a corresponding carboxylic acid or aldehyde. For example, 3-acetamidobenzoic acid or 3-acetamidobenzaldehyde can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield this compound. Furthermore, hydroxymethylation is recognized as a valuable strategy in drug design to enhance pharmacokinetic properties by introducing a site for metabolic modification or improving solubility. nih.govfrontiersin.org This can involve the use of aqueous formaldehyde (B43269) or metal-catalyzed reactions. nih.gov
| Technique | Description | Reagents | Substrate Example |
| Reduction of Carbonyl/Carboxyl | A carboxylic acid, ester, or aldehyde on the phenyl ring is reduced to a primary alcohol. | LiAlH₄, NaBH₄ | 3-Acetamidobenzoic acid or 3-Acetamidobenzaldehyde |
| Catalytic Hydroxymethylation | Direct introduction of a -CH₂OH group onto the aromatic ring. | Paraformaldehyde, acid catalyst | N-phenylacetamide |
| Grignard/Organolithium Reaction | Reaction of a phenylmagnesium bromide or phenyllithium (B1222949) intermediate with formaldehyde. | Mg or n-BuLi, then H₂CO | 3-Bromo-N-phenylacetamide |
| Cross-Coupling Reactions | Palladium-catalyzed reactions can be used to construct the substituted aromatic core prior to functional group manipulation. | Pd catalysts, boronic acids (Suzuki), etc. | Aryl halides and appropriate coupling partners |
This table summarizes modern synthetic methods for creating hydroxymethyl-substituted aromatic compounds.
Derivatization Strategies and Analogue Synthesis of this compound
The presence of three distinct functional regions—the hydroxymethyl moiety, the phenyl ring, and the acetamide group—makes this compound an excellent candidate for the generation of chemical libraries through targeted derivatization.
Functional Group Modifications on the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of chemical transformations. These modifications are often employed to create prodrugs with altered solubility, stability, or bioavailability. nih.govfrontiersin.org
Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid (Fischer esterification), acyl chloride, or acid anhydride. This is a common strategy for producing prodrugs that are hydrolyzed in vivo to release the active parent molecule. google.com
Etherification: Formation of an ether can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. researchgate.net
Conversion to Halides: The hydroxyl group can be transformed into a good leaving group and substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating a reactive site for subsequent nucleophilic substitution reactions.
| Reaction Type | Reagents | Resulting Functional Group |
| Esterification | Carboxylic acid, Acyl chloride | Ester (-CH₂OCOR) |
| Etherification | NaH, Alkyl halide | Ether (-CH₂OR) |
| Oxidation (Mild) | PCC, DMP | Aldehyde (-CHO) |
| Oxidation (Strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) |
This table presents common derivatization reactions for the hydroxymethyl group.
Substitutions on the Phenyl Ring and Acetamide Nitrogen for Library Generation
Further structural diversity can be introduced by modifying the phenyl ring or the acetamide nitrogen.
Phenyl Ring Substitutions: The existing acetamido and hydroxymethyl groups on the phenyl ring direct the position of new substituents in electrophilic aromatic substitution reactions. The acetamido group is a moderately activating ortho-, para-director, while the hydroxymethyl group is a weakly activating ortho-, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the acetamido group (positions 2, 4, and 6), with the outcome influenced by steric hindrance. Standard electrophilic aromatic substitution reactions include:
Nitration: (HNO₃/H₂SO₄) to introduce a nitro group.
Halogenation: (Br₂/FeBr₃ or Cl₂/FeCl₃) to add a halogen atom.
Sulfonation: (Fuming H₂SO₄) to install a sulfonic acid group.
Friedel-Crafts Alkylation/Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃) to add alkyl or acyl groups.
Acetamide Nitrogen Substitutions: The hydrogen atom on the acetamide nitrogen can be replaced with various substituents. This typically involves deprotonation with a suitable base followed by reaction with an electrophile. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides to generate N-acylacetamides.
Multi-component Reactions in the Synthesis of this compound Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for rapidly generating molecular diversity. While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to synthesize its analogues. researchgate.net
For instance, reactions like the Ugi or Passerini reactions are known to produce complex amide-containing structures. A hypothetical MCR to generate analogues could involve a variation of the Betti reaction or a similar condensation, using 3-aminobenzyl alcohol as the amine component, an aldehyde, and a nucleophilic component to build a complex scaffold around the core structure in a single, efficient step. The synthesis of functionalized pyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines demonstrates how MCRs can be used to construct complex heterocyclic systems from simple starting materials, a strategy that could be adapted for generating novel phenylacetamide analogues. mdpi.com
Investigation of Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is governed by the interplay of its two primary functional groups: the secondary amide and the primary benzylic alcohol. The electronic nature of the acetamido group and the hydroxymethyl group, along with their positions on the phenyl ring, dictates the molecule's susceptibility to various chemical transformations.
Hydrolysis and Amide Bond Reactivity Studies
The amide bond in this compound is a key site for chemical reactions, particularly hydrolysis. Amide hydrolysis, which results in the cleavage of the C-N bond to yield a carboxylic acid and an amine, can be catalyzed by acid or base.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of acetic acid and 3-aminobenzyl alcohol.
Basic hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion, to give acetate (B1210297) and 3-aminobenzyl alcohol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. psu.eduniscpr.res.in Studies on related N-substituted amides have shown that the reaction is typically first order in both the amide and the catalyzing acid or base. psu.edu
The reactivity of the amide bond can be influenced by the substituents on the aromatic ring. However, the hydroxymethyl group at the meta position is not expected to exert a strong electronic effect on the amide functionality.
Table 1: General Conditions for Amide Hydrolysis
| Catalyst | Reagents | Products | General Observations |
|---|---|---|---|
| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Acetic acid, 3-Aminobenzyl alcohol | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. psu.edu |
| Base | H₂O, OH⁻ (e.g., NaOH, KOH) | Acetate, 3-Aminobenzyl alcohol | Nucleophilic attack of hydroxide ion on the carbonyl carbon. researchgate.net |
Beyond hydrolysis, the amide bond can undergo other transformations. For instance, reduction of the amide can lead to the corresponding amine, N-(3-(hydroxymethyl)phenyl)ethanamine, although this typically requires strong reducing agents like lithium aluminum hydride.
Oxidation and Reduction Pathways of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary benzylic alcohol, making it susceptible to both oxidation and reduction reactions.
Oxidation:
The oxidation of the hydroxymethyl group can yield either 3-(acetylamino)benzaldehyde or 3-(acetylamino)benzoic acid, depending on the oxidizing agent and reaction conditions. A variety of reagents can be employed for this transformation.
Mild Oxidants: Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are known to selectively oxidize primary benzylic alcohols to aldehydes. tezu.ernet.in In the case of this compound, these would be expected to produce 3-(acetylamino)benzaldehyde.
Strong Oxidants: Stronger oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 3-(acetylamino)benzoic acid.
Catalytic aerobic oxidation, employing metal catalysts and molecular oxygen or other oxidants like tert-butyl hydroperoxide (TBHP), represents a greener alternative for the oxidation of benzylic alcohols. sci-hub.seresearchgate.net
Table 2: Potential Oxidation Products of this compound
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 3-(Acetylamino)benzaldehyde | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | Anhydrous organic solvent |
| 3-(Acetylamino)benzoic acid | Potassium permanganate (KMnO₄), Potassium dichromate (K₂Cr₂O₇) | Acidic aqueous solution |
Reduction:
The hydroxymethyl group is already in a reduced state. Further reduction would involve hydrogenolysis, cleaving the C-O bond to replace the hydroxyl group with a hydrogen atom, yielding N-(3-methylphenyl)acetamide. This transformation typically requires catalytic hydrogenation under forcing conditions (high pressure and temperature) or the use of specific reducing agents that can effect the hydrogenolysis of benzylic alcohols.
Chemoselective reduction in molecules with multiple functional groups is a significant challenge. researchgate.netrsc.org For this compound, reaction conditions would need to be carefully selected to target the hydroxymethyl group without affecting the amide bond.
Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution reactions can occur at two main sites in this compound: the carbon of the hydroxymethyl group and, under certain conditions, the amide nitrogen.
Substitution at the Hydroxymethyl Carbon:
The hydroxyl group of a benzylic alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, followed by attack by a nucleophile, or more commonly, by conversion to a tosylate, mesylate, or halide.
For example, reaction with thionyl chloride (SOCl₂) could convert the hydroxymethyl group to a chloromethyl group, forming N-[3-(chloromethyl)phenyl]acetamide. This benzylic halide would then be highly susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines).
Table 3: Representative Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon (after conversion to a better leaving group, e.g., -CH₂Cl)
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Cyanide | Sodium cyanide (NaCN) | N-[3-(Cyanomethyl)phenyl]acetamide |
| Azide (B81097) | Sodium azide (NaN₃) | N-[3-(Azidomethyl)phenyl]acetamide |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N-[3-(Methoxymethyl)phenyl]acetamide |
| Amine | Ammonia (NH₃) | N-[3-(Aminomethyl)phenyl]acetamide |
Reactivity at the Amide Nitrogen:
The amide nitrogen in this compound is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion, which is a more potent nucleophile. This anion could then, in principle, participate in nucleophilic substitution reactions.
Furthermore, reactions analogous to the Gabriel synthesis could be envisioned, where the amide acts as a nucleophile. However, direct N-alkylation of simple amides is often challenging and can lead to side reactions.
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Methods for N-[3-(Hydroxymethyl)phenyl]acetamide Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint and reveals detailed structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as its positional isomer N-[4-(Hydroxymethyl)phenyl]acetamide and the parent compound, acetanilide (B955).
In ¹H NMR, the protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 4.5-4.7 ppm, with the hydroxyl proton itself exhibiting a broad signal that can vary in position. The aromatic protons on the benzene ring would present as a complex multiplet pattern between 7.0 and 7.8 ppm, characteristic of a 1,3-disubstituted ring. The methyl protons of the acetamido group (-NHCOCH₃) are expected to produce a sharp singlet at approximately 2.1 ppm, and the amide proton (-NH) would appear as a broad singlet further downfield, typically above 8.0 ppm.
In ¹³C NMR spectroscopy, distinct signals for each carbon atom are expected. The methyl carbon of the acetyl group would be observed around 24 ppm, while the hydroxymethyl carbon would resonate at approximately 64 ppm. The aromatic carbons would appear in the 115-140 ppm range, and the carbonyl carbon of the amide group would be significantly downfield, likely around 169 ppm.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 (s, 3H) | ~24 |
| Hydroxymethyl CH₂ | ~4.6 (s, 2H) | ~64 |
| Hydroxymethyl OH | Variable (broad s, 1H) | - |
| Aromatic CH | ~7.0-7.8 (m, 4H) | ~115-140 |
| Amide NH | >8.0 (broad s, 1H) | - |
| Carbonyl C=O | - | ~169 |
Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxymethyl group and the N-H stretching of the amide group. The C=O (amide I) stretching vibration would give a strong, sharp peak around 1650-1670 cm⁻¹. The N-H bending (amide II) vibration is expected to appear near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be found in the 1000-1050 cm⁻¹ range.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 165.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 165. A common fragmentation pathway for acetanilides involves the cleavage of the amide bond, which could lead to characteristic fragment ions. For instance, loss of the acetyl group (CH₃CO•) could generate a fragment ion. The fragmentation would also be influenced by the hydroxymethyl group, potentially involving the loss of water (H₂O) or formaldehyde (B43269) (CH₂O).
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3400 (broad) |
| N-H (Amide) | Stretching | 3200-3400 (broad) |
| Aromatic C-H | Stretching | >3000 |
| C=O (Amide I) | Stretching | 1650-1670 |
| N-H (Amide II) | Bending | ~1550 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1050 |
X-ray Crystallography for Solid-State Structure Determination of this compound and Analogues
Crystal Structure Analysis and Intermolecular Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to be organized in a crystalline lattice stabilized by a network of intermolecular hydrogen bonds. The amide group (with its N-H donor and C=O acceptor) and the hydroxymethyl group (with its O-H donor and O acceptor) are prime sites for hydrogen bonding.
Interactive Table: Crystallographic Data for the Analogue N-(3-Hydroxyphenyl)acetamide
| Parameter | Value |
| Chemical Formula | C₈H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.939(3) |
| b (Å) | 9.537(3) |
| c (Å) | 7.234(2) |
| β (°) | 106.84(3) |
| Volume (ų) | 722.5(4) |
Data from the crystallographic study of the analogue N-(3-Hydroxyphenyl)acetamide. researchgate.net
Hirshfeld Surface Analysis in the Context of Molecular Packing and Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction.
Computational and Theoretical Investigations of N 3 Hydroxymethyl Phenyl Acetamide
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of N-[3-(Hydroxymethyl)phenyl]acetamide. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT is applied to optimize the molecular geometry, predicting the most stable three-dimensional arrangement of its atoms. This process involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govtandfonline.com
The optimization process minimizes the energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. banglajol.inforesearchgate.net These parameters are crucial for understanding the molecule's intrinsic structural features, free from the influence of crystal packing forces. usna.edu For this compound, key structural parameters include the planarity of the amide group and the orientation of the hydroxymethyl substituent relative to the phenyl ring. By mapping the potential energy surface, DFT can also identify various stable conformers and the energy barriers between them, providing a comprehensive view of the molecule's energy landscape. mdpi.com
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Atoms | Illustrative Value |
| Bond Lengths (Å) | ||
| C(amide)=O | 1.24 Å | |
| N-C(amide) | 1.36 Å | |
| N-C(phenyl) | 1.42 Å | |
| C(phenyl)-C(hydroxymethyl) | 1.51 Å | |
| C(hydroxymethyl)-O | 1.43 Å | |
| Bond Angles (°) | ||
| O=C-N | 122.5° | |
| C-N-C | 128.0° | |
| C-C-O (hydroxymethyl) | 112.0° | |
| Dihedral Angles (°) | ||
| C(phenyl)-C(phenyl)-N-C(amide) | 30.0° | |
| C(phenyl)-C(hydroxymethyl)-O-H | 60.0° |
Note: The values in this table are illustrative examples based on DFT calculations of similar acetanilide (B955) structures and are not from a dedicated study on this compound.
Molecular orbital theory provides critical insights into the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.govmdpi.com For this compound, the HOMO is typically localized over the electron-rich phenyl ring and the amide nitrogen, while the LUMO is often centered on the carbonyl group and the aromatic ring. researchgate.netnih.gov
A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across the molecule's surface. xisdxjxsu.asia It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack. Regions of positive potential (colored blue) are found around the amide and hydroxyl hydrogen atoms, highlighting them as sites for nucleophilic interaction. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
| Property | Illustrative Value (eV) |
| HOMO Energy | -5.95 eV |
| LUMO Energy | -0.35 eV |
| HOMO-LUMO Gap (ΔE) | 5.60 eV |
| Ionization Potential (I) | 5.95 eV |
| Electron Affinity (A) | 0.35 eV |
| Chemical Hardness (η) | 2.80 eV |
| Electronegativity (χ) | 3.15 eV |
Note: These values are representative examples derived from published data on analogous phenylacetamide molecules and serve for illustrative purposes. mdpi.comresearchgate.net
Molecular Dynamics and Conformational Studies of this compound
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. An MD simulation of this compound would model its movements and interactions with its environment, such as a solvent, over time. This provides a dynamic picture of its conformational landscape, which is often more complex than the static image provided by energy minimization methods. researchgate.net
The simulation would reveal the rotational freedom around the molecule's key single bonds: the N-C(phenyl) bond, the C(amide)-N bond, and the C(phenyl)-C(hydroxymethyl) bond. Analysis of the simulation trajectory can identify the most populated conformational states and the dynamics of transitions between them. nih.govnih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site or self-assemble in solution. Furthermore, MD simulations can elucidate the patterns of intramolecular and intermolecular hydrogen bonding, particularly involving the amide and hydroxyl groups, which are critical to the molecule's interactions and properties.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.govresearchgate.net For this compound, docking simulations can be used to screen for potential biological targets and to understand the molecular basis of its interaction with a specific protein active site. mdpi.com
The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and scoring them based on a function that estimates the binding free energy. physchemres.org Successful docking can reveal key interactions, such as hydrogen bonds between the ligand's amide or hydroxyl groups and amino acid residues in the protein, as well as hydrophobic or π-π stacking interactions involving the phenyl ring. nih.gov Based on the activities of similar acetamide (B32628) derivatives, potential targets for this compound could include enzymes like cyclooxygenases (COX), carbonic anhydrases, or monoamine oxidases (MAO). nih.govnih.govorientjchem.org
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result |
| Target Protein (Example) | Carbonic Anhydrase II |
| Binding Affinity (Score) | -7.5 kcal/mol |
| Key Interacting Residues | His94, His96, Thr199, Thr200 |
| Types of Interactions | - Hydrogen bond from amide N-H to Thr199 - Hydrogen bond from hydroxyl O-H to His96 - Coordination with active site Zn2+ ion via carbonyl oxygen - Hydrophobic interaction with Val121 |
Note: This table presents a hypothetical docking scenario to illustrate the type of data generated from such a simulation. The target and results are based on studies of similar inhibitor classes. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model for derivatives of this compound would aim to predict the activity (e.g., inhibitory potency) based on calculated molecular descriptors.
To build a QSAR model, a dataset of this compound derivatives with experimentally measured activities is required. For each molecule, a wide range of descriptors is calculated, including physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). proquest.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates a subset of these descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov
An illustrative QSAR equation might take the form: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.
Structure Activity Relationship Sar Studies of N 3 Hydroxymethyl Phenyl Acetamide and Its Analogues
Elucidation of Key Structural Features for Biological Modulation by N-[3-(Hydroxymethyl)phenyl]acetamide
The biological activity of this compound is intrinsically linked to its three primary structural components: the hydroxymethyl group, the phenyl ring, and the acetamide (B32628) moiety. Each of these can be systematically modified to probe their influence on molecular interactions with biological targets.
The hydroxyl and methyl components of this group can engage in hydrogen bonding and hydrophobic interactions, respectively. The stereochemical configuration of the hydroxymethyl group, if it were part of a chiral center in more complex analogues, would be expected to play a significant role in target recognition, with one enantiomer often exhibiting greater potency than the other.
| Feature | Potential Impact on Biological Activity |
| Positional Isomerism (ortho, meta, para) | Influences the molecule's overall shape and the orientation of key functional groups, which can affect binding affinity and selectivity for a biological target. |
| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. |
| Hydrophobicity | The methylene component of the hydroxymethyl group contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. |
| Stereochemistry | In chiral analogues, the stereochemical configuration can be critical for enantioselective interactions with a biological target, leading to differences in efficacy and potency between enantiomers. |
The substitution pattern on the phenyl ring of phenylacetamide scaffolds has been a primary focus of SAR studies for this class of compounds. The electronic and steric properties of substituents can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. In the context of this compound, the introduction of additional substituents on the phenyl ring could modulate its biological activity in several ways.
Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density of the aromatic ring, which may influence its interaction with biological targets and its metabolic stability. The size and position of these substituents are also critical factors that can affect the compound's ability to fit into a binding site. For instance, studies on other N-phenylacetamide derivatives have shown that the type and position of substituents on the benzene ring have a significant effect on their bactericidal activity.
| Substituent Type | General Effect on Phenyl Ring | Potential Impact on Biological Activity |
| Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Decrease electron density | Can enhance binding affinity through specific electronic interactions and may influence metabolic pathways. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase electron density | May improve binding through favorable hydrophobic or electronic interactions and can affect metabolic stability. |
| Bulky Groups | Introduce steric hindrance | Can either enhance or diminish activity depending on whether the bulk is accommodated by the target's binding site. May improve selectivity. |
| Hydrogen Bond Donors/Acceptors | Introduce additional points for specific interactions | Can significantly increase binding affinity if complementary residues are present in the binding site. |
The acetamide moiety of this compound is a crucial pharmacophoric element, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Modifications to this group can have a substantial impact on the molecule's binding properties.
Alterations to the acetyl group, such as increasing its chain length or introducing branching or cyclic structures, can probe the steric and hydrophobic tolerance of the binding site. Replacing the methyl group with other substituents can also fine-tune the electronic properties and metabolic stability of the compound. Furthermore, modifications to the amide linkage itself, such as N-alkylation or replacement with bioisosteres, can alter the molecule's hydrogen bonding capacity and conformational flexibility. The acetamide group is a common structural motif in many biologically active compounds and its interactions are often key to their mechanism of action.
| Modification | Potential Effect |
| N-H Hydrogen Bond Donor | Forms a key hydrogen bond with an acceptor group on the target protein. |
| C=O Hydrogen Bond Acceptor | Forms a key hydrogen bond with a donor group on the target protein. |
| Modification of the Acetyl Group | Can impact steric and hydrophobic interactions within the binding pocket. |
| N-Alkylation of the Amide | Removes the hydrogen bond donating capability and can introduce steric hindrance, which may alter binding affinity and selectivity. |
Comparative SAR with Related Phenylacetamide Scaffolds and Chemical Series
To better understand the SAR of this compound, it is useful to compare it with other phenylacetamide scaffolds that have been more extensively studied. For example, in the development of anticonvulsant N-benzylacetamides, the nature and position of substituents on the phenyl ring have been shown to be critical for activity. Similarly, in series of antibacterial N-phenylacetamides, the introduction of specific halogen and trifluoromethyl groups at particular positions on the phenyl ring was found to enhance efficacy.
By comparing the biological activity profiles of this compound with these and other related series, researchers can identify unique structural features that may contribute to a desired biological effect. Such comparative analyses can reveal whether the hydroxymethyl group at the meta-position offers any advantages in terms of potency, selectivity, or metabolic stability over other substitution patterns.
Strategic Design and Development of Novel this compound Derivatives
The insights gained from SAR studies provide a rational basis for the design and development of novel derivatives of this compound with improved biological properties. A common strategy in drug design is lead optimization, where a parent compound with known activity is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic profile.
For this compound, this could involve several approaches:
Bioisosteric Replacement: The hydroxymethyl group could be replaced by other functional groups with similar steric and electronic properties (bioisosteres), such as a carboxamide or a small heterocyclic ring, to explore new interactions with the biological target.
Scaffold Hopping: The phenylacetamide core could be replaced by other chemical scaffolds that maintain a similar spatial arrangement of key functional groups.
Fragment-Based Growth: The this compound scaffold could be used as a starting point, with additional chemical fragments being added to explore and exploit new binding interactions with the target.
Through these and other medicinal chemistry strategies, novel analogues of this compound can be designed and synthesized to potentially yield new therapeutic agents with improved characteristics.
Biological and Biochemical Research Applications of N 3 Hydroxymethyl Phenyl Acetamide
Exploration of Biological Activities at a Molecular and Cellular Level
Comprehensive studies exploring the biological activities of N-[3-(hydroxymethyl)phenyl]acetamide at the molecular and cellular level have not been identified in a thorough review of scientific databases. Research into acetamide (B32628) derivatives has indicated a potential for a range of biological effects, including anti-inflammatory and antimicrobial properties. However, without specific experimental data, the activity of this compound remains speculative.
Mechanisms of Molecular Interaction with Specific Biological Targets
There is no available research that elucidates the specific molecular interactions of this compound with biological targets. Understanding these interactions would require studies such as X-ray crystallography of the compound bound to a target protein or computational docking simulations. Such investigations would be crucial in identifying the precise binding sites and the nature of the chemical bonds formed, which are fundamental to its potential pharmacological effects.
Enzymatic Activity Modulation and Enzyme Inhibition Studies
While some N-phenylacetamide derivatives have been investigated as potential enzyme inhibitors, there are no specific studies detailing the effects of this compound on enzymatic activity. To ascertain its role in enzyme modulation, a series of in vitro enzyme assays would be necessary.
A hypothetical data table for such a study is presented below to illustrate the type of information that would be required:
| Enzyme Target | Assay Type | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Cyclooxygenase-1 (COX-1) | Fluorometric | 1 | Data not available | Data not available |
| 10 | Data not available | |||
| 100 | Data not available | |||
| Cyclooxygenase-2 (COX-2) | Fluorometric | 1 | Data not available | Data not available |
| 10 | Data not available | |||
| 100 | Data not available | |||
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | 1 | Data not available | Data not available |
| 10 | Data not available | |||
| 100 | Data not available |
Investigation of Metabolic Pathways and Biotransformation of this compound
The metabolic pathways and biotransformation of this compound have not been characterized in published literature. Such studies are essential to understand the compound's stability, clearance, and potential for generating active or toxic metabolites in a biological system.
In Vitro Metabolic Stability Assessments and Metabolite Identification
No data from in vitro metabolic stability assessments for this compound are currently available. These assessments, typically conducted using liver microsomes or hepatocytes, are crucial for predicting the in vivo metabolic fate of a compound. The identification of metabolites would require techniques like liquid chromatography-mass spectrometry (LC-MS).
A sample data table illustrating the expected outcomes of such an assessment is provided below:
| In Vitro System | Incubation Time (min) | Parent Compound Remaining (%) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0 | 100 | Data not available | Data not available |
| 15 | Data not available | |||
| 30 | Data not available | |||
| 60 | Data not available | |||
| Rat Liver Microsomes | 0 | 100 | Data not available | Data not available |
| 15 | Data not available | |||
| 30 | Data not available | |||
| 60 | Data not available |
Enzymatic Transformations and Biocatalysis Applications
There is no information regarding the enzymatic transformations or potential biocatalysis applications of this compound. Research in this area would explore the use of isolated enzymes or whole-cell systems to modify the compound, potentially leading to the synthesis of novel derivatives with desirable properties.
Q & A
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by working in a fume hood .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
